

An In-depth Technical Guide to S(-)-Bay k 8644

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: S(-)-Bay k 8644

Cat. No.: B1663520

[Get Quote](#)

This guide provides a comprehensive overview of **S(-)-Bay k 8644**, a potent and selective L-type calcium channel agonist. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its pharmacological properties, mechanism of action, and experimental applications.

Introduction

S(-)-Bay k 8644 is the (S)-enantiomer of the racemic compound Bay k 8644. It is a dihydropyridine derivative that selectively binds to and activates L-type voltage-gated calcium channels (Cav1.x).[1][2] This activation leads to an increase in calcium influx into excitable cells, resulting in a range of physiological effects, including positive inotropic and vasoconstrictive actions.[1][3] In contrast, the (R)-(+)-enantiomer of Bay k 8644 acts as an L-type calcium channel antagonist. **S(-)-Bay k 8644** is a crucial tool in cardiovascular research and neuroscience for studying the role and regulation of L-type calcium channels in various physiological and pathological processes.

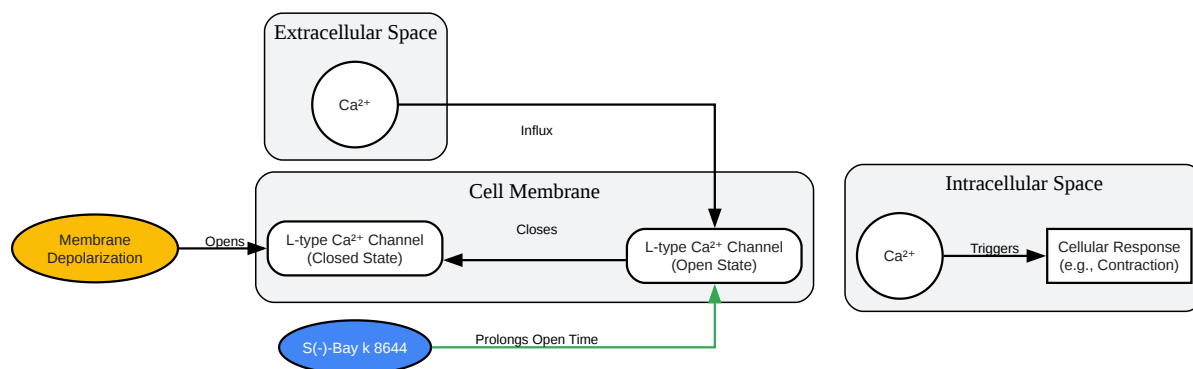
Chemical and Physical Properties

S(-)-Bay k 8644 is a structural analog of nifedipine and is highly lipid-soluble.[2] Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	Methyl (4S)-1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)pyridine-3-carboxylate
Molecular Formula	C ₁₆ H ₁₅ F ₃ N ₂ O ₄
Molecular Weight	356.3 g/mol
CAS Number	98625-26-4
Appearance	Crystalline solid
Solubility	Soluble in DMSO and ethanol

Mechanism of Action

S(-)-Bay k 8644 exerts its effects by directly modulating the gating kinetics of L-type calcium channels. It binds to a specific site on the $\alpha 1$ subunit of the channel, which is the pore-forming subunit. This binding stabilizes the channel in an open conformation, thereby prolonging the mean open time of the channel without significantly affecting the closed time.^[4] This prolonged opening leads to an enhanced influx of Ca²⁺ ions into the cell upon membrane depolarization. The increased intracellular calcium concentration then triggers various downstream signaling pathways, leading to physiological responses such as muscle contraction and neurotransmitter release.



[Click to download full resolution via product page](#)

Mechanism of action of **S(-)-Bay k 8644** on L-type calcium channels.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **S(-)-Bay k 8644** from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Affinity

Parameter	Species/Tissue	Value	Reference
EC50 (Ba ²⁺ currents)	Not specified	32 nM	[5]
EC50 (inhibition of FPL 64176-induced contraction)	Rat tail artery	14 nM	[5]
KD (radioligand binding)	Cardiac membranes	4.3 nM	[1]

Table 2: Electrophysiological Effects on Cardiac Myocytes

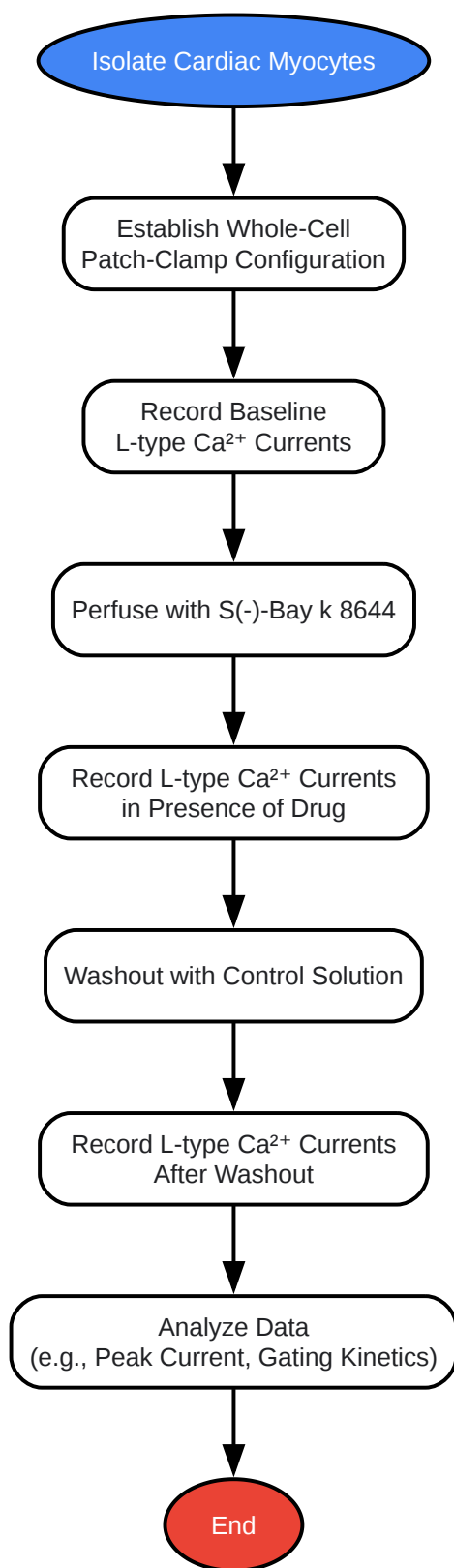
Parameter	Effect of S(-)-Bay k 8644	Reference
Peak Ca ²⁺ current	Increased	[1]
Single-channel open time	Prolonged	[1]
Single-channel closed time	No effect	[1]
Current activation	Shifted to more negative potentials	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **S(-)-Bay k 8644**.

Whole-Cell Patch-Clamp Electrophysiology in Cardiac Myocytes

This protocol is designed to measure the effects of **S(-)-Bay k 8644** on L-type calcium channel currents in isolated cardiac myocytes.



[Click to download full resolution via product page](#)

Workflow for a whole-cell patch-clamp experiment.

Methodology:

- Cell Isolation: Ventricular myocytes are enzymatically isolated from the hearts of adult rats or guinea pigs.
- Solutions:
 - External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
 - Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
- Recording:
 - Whole-cell currents are recorded using a patch-clamp amplifier.
 - Cells are held at a holding potential of -80 mV.
 - L-type Ca²⁺ currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
- Drug Application: **S(-)-Bay k 8644** is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the external solution to the desired final concentration. The solution is applied to the cell via a perfusion system.
- Data Analysis: The effects of **S(-)-Bay k 8644** on peak current amplitude, current-voltage relationship, and channel gating kinetics (activation and inactivation) are analyzed using appropriate software.

Radioligand Binding Assay on Cardiac Membranes

This protocol is used to determine the binding affinity (K_D) and density (B_{max}) of **S(-)-Bay k 8644** to L-type calcium channels in cardiac tissue.

Methodology:

- Membrane Preparation: Crude membrane fractions are prepared from cardiac ventricular tissue by homogenization and differential centrifugation.

- Radioligand: [3H]-(S)-Bay k 8644 is used as the radiolabeled ligand.
- Assay Buffer (in mM): 50 Tris-HCl (pH 7.4).
- Binding Assay:
 - Cardiac membranes are incubated with increasing concentrations of [3H]-(S)-Bay k 8644 in the assay buffer.
 - Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., nifedipine).
 - Incubation is carried out at 25°C for a sufficient time to reach equilibrium.
- Separation and Counting: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The KD and Bmax values are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Isometric Contraction of Aortic Rings

This protocol assesses the functional effect of **S(-)-Bay k 8644** on the contractility of vascular smooth muscle.

Methodology:

- Tissue Preparation: The thoracic aorta is excised from a rat or rabbit and cut into rings of 2-3 mm in width.
- Organ Bath Setup: The aortic rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
- Isometric Tension Recording: The rings are connected to isometric force transducers to record changes in tension. A resting tension is applied to the rings.

- Experimental Procedure:
 - The rings are allowed to equilibrate until a stable baseline is achieved.
 - A submaximal contraction is induced with a contractile agent (e.g., phenylephrine or a high concentration of KCl).
 - Once the contraction has reached a plateau, **S(-)-Bay k 8644** is added cumulatively to the organ bath, and the change in tension is recorded.
- Data Analysis: The contractile or relaxant responses to **S(-)-Bay k 8644** are expressed as a percentage of the pre-contraction induced by the agonist. Dose-response curves are constructed to determine the EC50 or IC50 values.

In Vivo Effects

In vivo studies have demonstrated that **S(-)-Bay k 8644** exhibits positive inotropic and vasoconstrictive effects.^{[1][3]} Administration of **S(-)-Bay k 8644** can lead to an increase in blood pressure and cardiac contractility. These effects are consistent with its mechanism of action as an L-type calcium channel agonist.

Applications in Research

S(-)-Bay k 8644 is a valuable pharmacological tool for:

- Investigating the physiological and pathophysiological roles of L-type calcium channels in the cardiovascular and nervous systems.
- Characterizing the structure-activity relationships of dihydropyridine calcium channel modulators.
- Screening for new compounds that interact with L-type calcium channels.
- Studying the mechanisms of excitation-contraction coupling in muscle cells.

Conclusion

S(-)-Bay k 8644 is a potent and selective L-type calcium channel agonist that has been instrumental in advancing our understanding of calcium channel function. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an indispensable tool for researchers in pharmacology, physiology, and drug discovery. This guide provides a comprehensive resource for the effective utilization of **S(-)-Bay k 8644** in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bay K 8644 reveals two components of L-type Ca²⁺ channel current in clonal rat pituitary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impairment of Ca release from mammalian ventricular sarcoplasmic reticulum by the calcium channel agonist Bay K 8644 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to S(-)-Bay k 8644]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663520#what-is-s-bay-k-8644]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com